molecular formula C11H18ClNO3 B1446816 4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1824050-61-4

4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride

Cat. No. B1446816
CAS RN: 1824050-61-4
M. Wt: 247.72 g/mol
InChI Key: BYBLBOKLNLMLNM-UHFFFAOYSA-N
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Description

The compound “4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride” is a hydrochloride salt of a pyranone derivative. Pyranones are a type of cyclic compound containing a six-membered ring made up of five carbon atoms and one oxygen atom. The “2H” in the name suggests that the oxygen atom is part of a carbonyl group (C=O) at the 2-position of the ring. The “4-((5-aminopentyl)oxy)” part suggests that there is an ether linkage (R-O-R’) at the 4-position of the ring, with a 5-aminopentyl group attached to the oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyranone ring, possibly through a condensation reaction or a cyclization reaction. The 5-aminopentyl group could potentially be introduced through a nucleophilic substitution reaction with a suitable leaving group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyranone ring, an ether linkage, and a 5-aminopentyl group. The presence of the carbonyl group and the ether linkage would introduce polarity to the molecule, while the 5-aminopentyl group would add some flexibility to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo nucleophilic addition reactions, the ether linkage could potentially be cleaved under acidic conditions, and the amine group could participate in reactions such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carbonyl group, ether linkage, and amine group could confer polarity to the molecule, affecting properties such as solubility and boiling/melting points .

Scientific Research Applications

Biomedical Research: Synthetic Compartments

Application: The compound is used in the synthesis of polymers that form nano- and micrometer-sized compartments. These synthetic compartments are designed to mimic spatial and temporal divisions found in nature, such as organelles inside cells .

Details: Polymersomes, giant unilamellar vesicles (GUVs), and other polymeric structures can encapsulate (bio)molecules within their lumen or integrate them into the membrane. These compartments can be functionalized with catalytic molecules like enzymes, allowing them to act in vivo for therapeutic applications.

Chemical Synthesis: Reference Standards

Application: This compound serves as a high-quality reference standard in pharmaceutical testing .

Details: Reference standards are crucial for ensuring the accuracy and consistency of analytical methods used in pharmaceutical research. They provide a benchmark for the quantification of chemical compounds in various formulations.

Research and Development: Supervised Use

Application: It is restricted for use in research and development under the supervision of qualified individuals .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As a general rule, compounds containing amine groups can be irritants and should be handled with care .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or materials science. Its synthesis and properties could also be further optimized .

properties

IUPAC Name

4-(5-aminopentoxy)-6-methylpyran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-9-7-10(8-11(13)15-9)14-6-4-2-3-5-12;/h7-8H,2-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBLBOKLNLMLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-aminopentyl)oxy)-6-methyl-2H-pyran-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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